molecular formula C11H14O2 B1676463 Methyl eugenol CAS No. 93-15-2

Methyl eugenol

Cat. No. B1676463
Key on ui cas rn: 93-15-2
M. Wt: 178.23 g/mol
InChI Key: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
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Patent
US04192949

Procedure details

33 parts of eugenol, 50 parts of dimethyl carbonate and 2 parts of tri-n-butylphosphine are kept for 15 hours at 190° C. Working up takes place as described in Example 24. 31 parts (88% of theory, based on converted eugenol) of eugenol methyl ether of boiling point 69°-70° C./0.13 mbar are obtained. The conversion is virtually quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3].[C:13](=O)(OC)OC.C(P(CCCC)CCCC)CCC>>[CH3:13][O:3][C:2]1[C:1]([O:11][CH3:12])=[CH:10][C:6]([CH2:7][CH:8]=[CH2:9])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC(=CC1)CC=C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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